N-Didesmethyl Loperamide, a major metabolite of the antidiarrheal drug loperamide, has been the subject of various studies due to its pharmacological properties and potential applications. Loperamide is known for its effectiveness in controlling diarrhea, primarily through its action on the gastrointestinal system. However, its metabolite, N-Didesmethyl Loperamide, has been investigated for its distinct interactions with various biological targets, including its effects on ion channels and transporters that are critical for maintaining physiological functions345.
Chemical reactions involving N-didesmethyl loperamide are not extensively discussed in the provided papers. Its primary chemical transformation described is its formation from N-desmethyl loperamide via N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. []
The pharmacological characteristics of N-Didesmethyl Loperamide have led to its exploration in various fields. In neuroscience, its interaction with calcium channels and NMDA receptors could provide insights into the development of treatments for neurological disorders1. In the field of oncology, the metabolite's selectivity for P-gp is particularly relevant, as P-gp is known to contribute to multidrug resistance in cancer cells. By inhibiting P-gp, N-Didesmethyl Loperamide could potentially enhance the efficacy of chemotherapeutic agents2. Moreover, its weaker inhibition of hERG channels compared to loperamide might offer a safer profile for therapeutic use, although its potential cardiotoxicity remains a concern3. Lastly, the understanding of its effects on ion transport in the gastrointestinal tract could lead to improved therapies for diarrheal diseases, complementing the well-established use of loperamide45.
The mechanism of action of N-Didesmethyl Loperamide is multifaceted. It has been shown to be a weaker inhibitor of the human ether-a-go-go-related gene (hERG) cardiac K+ channel compared to its parent compound, loperamide3. Despite its reduced affinity for hERG channels, the metabolite's higher plasma levels suggest it could still contribute to cardiotoxic effects observed with loperamide abuse. Additionally, N-Didesmethyl Loperamide exhibits selectivity for P-glycoprotein (P-gp) among ATP-binding cassette efflux transporters at the blood-brain barrier. At low concentrations, it acts solely as a substrate for P-gp, while at higher concentrations, it functions as both a substrate and an inhibitor2. Furthermore, loperamide, and by extension its metabolite, has been implicated in the modulation of high-voltage-activated calcium channels and N-methyl-D-aspartate (NMDA)-evoked responses in cultured hippocampal neurons, suggesting a potential role in the central nervous system1.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5